

Torsional angle and stereochemistry of biphenyl

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An In-Depth Technical Guide to the Torsional Angle and Stereochemistry of **Biphenyls**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The **biphenyl** scaffold is a privileged structure in chemistry, pivotal in materials science, asymmetric catalysis, and medicinal chemistry.[1] Its stereochemical properties are not defined by a classical chiral center but by hindered rotation around the aryl-aryl single bond, a phenomenon known as atropisomerism. This guide provides a comprehensive exploration of the relationship between the torsional angle of **biphenyls** and their resulting stereochemistry. We will delve into the structural requirements for axial chirality, the energetic barriers to rotation, detailed experimental protocols for synthesis and characterization, and the profound implications for drug design and development.

The Fundamental Concept: Torsional Angle in Biphenyls

Biphenyls are compounds featuring two phenyl rings connected by a central carbon-carbon single bond.[2] In an unsubstituted **biphenyl**, there is a constant interplay between two opposing forces: π -conjugation, which favors a planar conformation to maximize orbital overlap, and steric hindrance between the ortho-hydrogens (H2, H2', H6, H6'), which favors a twisted conformation.[3] The result is a non-planar, twisted equilibrium conformation in the gas phase with a torsional (dihedral) angle of approximately 44-45°.[3][4]

The energy barriers to rotation in unsubstituted **biphenyl** are minimal, around 6.0-8.0 kJ/mol for the planar transition state and 6.5-8.3 kJ/mol for the perpendicular transition state.[5][6] This low barrier means the molecule rotates freely at room temperature, rapidly interconverting between its twisted enantiomeric conformations, making them non-resolvable.[3]

Atropisomerism: The Emergence of Axial Chirality

The stereochemical landscape of **biphenyls** changes dramatically with the introduction of sufficiently large substituents at the ortho positions. This leads to a phenomenon called atropisomerism (from the Greek *a*, not, and *tropos*, turn), where rotation about a single bond is so restricted that the resulting stereoisomers can be isolated.[7] These isomers, known as atropisomers, do not arise from a stereocenter or a stereoplane but from a chiral axis along the **biphenyl** linkage.[7][8]

The first experimental detection of atropisomerism was achieved by Christie and Kenner in 1922 with 6,6'-dinitro-2,2'-diphenic acid.[9] For atropisomers to be stable and isolable at a given temperature, the steric strain barrier to rotation must be high enough to prevent racemization.[7] A general rule of thumb is that an activation energy barrier of 16 to 19 kcal/mol is needed to prevent spontaneous racemization at room temperature.[3] A more formal definition proposed by Michinori Ōki specifies that atropisomers should have a half-life of at least 1000 seconds at a given temperature, which corresponds to an energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K.[9]

Conditions for Chirality in **Biphenyls**:

- **Restricted Rotation:** The presence of bulky groups in the ortho positions (A, B, C, D) must create a significant energy barrier to rotation.[10]
- **Lack of Symmetry:** Neither of the individual rings can have a plane of symmetry that bisects the other ring. For a **biphenyl** with ortho substituents A,B on one ring and C,D on the other, chirality exists if $A \neq B$ and $C \neq D$.

Caption: Logical progression from ortho-substituent size to stable atropisomerism.

Quantifying Rotational Barriers

The stability of **biphenyl** atropisomers is directly related to the free energy of activation (ΔG^\ddagger) for rotation around the aryl-aryl bond. This barrier is highly sensitive to the steric demand of the ortho substituents. Even the presence of smaller groups like fluorine or methoxy groups can play a significant role in hindering rotation.^[11] The effect of substituents is not always additive; a "buttressing effect" can occur where a meta substituent pushes an ortho substituent, increasing its effective steric bulk.^[3]

Variable Temperature NMR (VT-NMR) is a powerful technique for experimentally measuring these rotational barriers.^{[12][13]} By monitoring the signals of diastereotopic protons or groups, one can observe their coalescence as the temperature is raised, allowing for the calculation of ΔG^\ddagger .

Table 1: Experimental Rotational Barriers for Mono-Ortho-Substituted **Biphenyls**

Ortho Substituent	Rotational Barrier (ΔG^\ddagger , kcal/mol)	Source
Fluorine (F)	4.4	^[13]
Methoxy (OCH ₃)	~7-8	^[11]
Methyl (CH ₃)	17.4 (for 2,2'-dimethyl)	^[4]
Trimethylammonium (NMe ₃ ⁺)	18.1	^[13]
Isopropyl (i-Pr)	13.95 (for a specific derivative)	^{[14][15]}

Note: Data is compiled from various sources and may correspond to specific derivatives. Direct comparison requires careful consideration of the full molecular structure.

Synthesis and Resolution of Chiral Biphenyls

The synthesis of sterically hindered **biphenyls** often precludes the use of standard cross-coupling reactions.^{[16][17]} Modern methods, however, have provided robust pathways.

Synthetic Methodologies

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid is one of the most common methods for forming the biaryl bond due to its

functional group tolerance and effectiveness.^[1] For hindered systems, specialized ligands and conditions are often required.

Ullmann Coupling: A classical method involving the copper-promoted coupling of two aryl halides. It has proven to be a reliable and high-yielding reaction for synthesizing tetrasubstituted **biphenyls** where other methods fail.^{[16][17][18]} Asymmetric variations, such as intramolecular Ullmann coupling with central-to-axial chirality transfer, can achieve excellent atropdiastereoselectivity, avoiding the need for a resolution step.^[19]

Experimental Protocol: Synthesis via Ullmann Coupling

This protocol is a representative example for the synthesis of a substituted **biphenyl**, based on methodologies described in the literature.^[16]

Objective: Synthesize a racemic 2,2',6,6'-tetrasubstituted **biphenyl** from a substituted iodobenzene precursor.

Step-by-Step Methodology:

- **Precursor Preparation:** Ensure the substituted iodobenzene precursor is pure and dry.
- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add activated copper powder (2.0 eq).
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., DMF or toluene) to the flask.
- **Reagent Addition:** Add the iodobenzene precursor (1.0 eq) to the stirred suspension.
- **Heating:** Heat the reaction mixture to a high temperature (typically 150-210 °C) and maintain for 12-24 hours. The causality here is that the high thermal energy is required to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface.
- **Monitoring:** Track the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the starting material indicates completion.
- **Workup:** Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove copper residues. The filtrate is then typically subjected to an aqueous workup (e.g., washing with water and brine) to remove the DMF.

- Purification: The crude product is purified by column chromatography on silica gel to yield the desired racemic **biphenyl**.

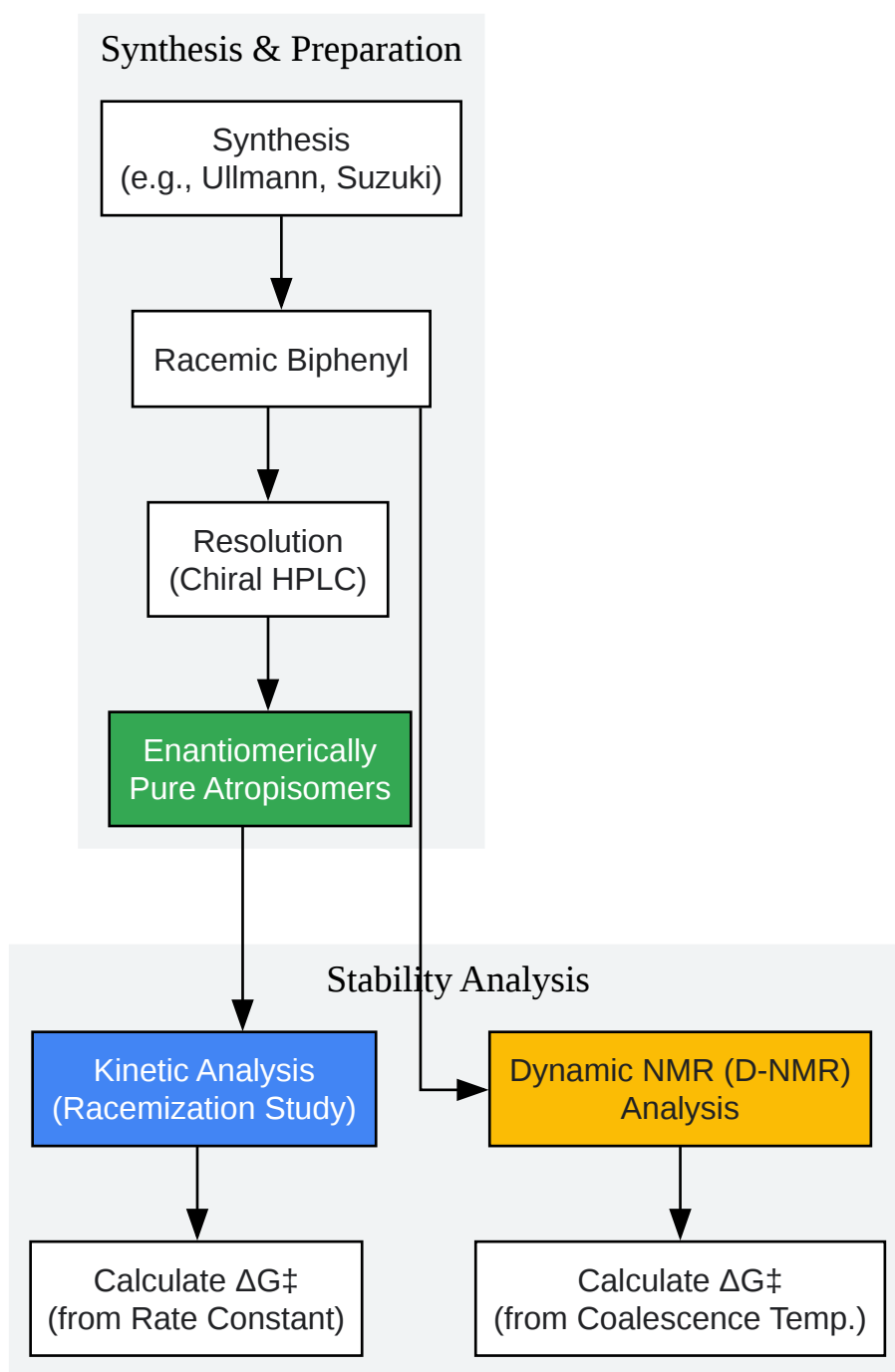
Resolution of Atropisomers

Once the racemic **biphenyl** is synthesized, the enantiomers must be separated.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for resolving **biphenyl** enantiomers.^{[16][18]} The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and collection.

Experimental Determination of Enantiomeric Stability

Determining the rotational barrier is crucial for understanding if an atropisomeric compound is suitable for applications that require chiral stability, such as in pharmaceuticals.



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Caption: Workflow for the synthesis, resolution, and stability analysis of **biphenyl** atropisomers.

Protocol: Kinetic Analysis of Racemization

This protocol is ideal for atropisomers with relatively high rotational barriers ($\Delta G^\ddagger \geq 95$ kJ/mol) and allows for the precise determination of the racemization rate.^[20]

Objective: Determine the rate of racemization for an enantiomerically enriched **biphenyl** at a specific temperature.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a solution of the enantiomerically enriched atropisomer in a suitable solvent (e.g., toluene, DMSO) at a known concentration.
- **Initial Analysis (t=0):** Immediately inject an aliquot of the solution onto a chiral HPLC system to determine the initial enantiomeric excess (% ee). This serves as the baseline.
- **Incubation:** Place the vial containing the solution in a thermostated bath (e.g., oil bath, heating block) set to the desired temperature. Start a timer.
- **Time-Point Analysis:** At regular, predetermined intervals (e.g., every 30 minutes for a fast racemization, or every few hours for a slow one), withdraw an aliquot from the vial, cool it rapidly to quench the racemization, and inject it onto the chiral HPLC. Record the % ee and the time.
- **Data Collection:** Continue this process until the % ee has decreased significantly (ideally close to 0%).
- **Kinetic Plot:** Plot $\ln([R]/[S])$ or a similar function of enantiomeric ratio against time. The data should fit a first-order rate equation.
- **Calculation:** The slope of the line from the kinetic plot corresponds to the rate constant (k) for racemization. The free energy of activation (ΔG^\ddagger) can then be calculated using the Eyring equation. This self-validating system confirms first-order kinetics if the plot is linear.

Dynamic NMR (D-NMR) Spectroscopy

For atropisomers with lower rotational barriers ($\Delta G^\ddagger \leq 85$ kJ/mol), racemization is too fast for classical kinetic studies but can often be measured using D-NMR.^[20]

Principle: In a chiral molecule, chemically equivalent protons can be magnetically non-equivalent (diastereotopic) if there is no plane of symmetry relating them. For a **biphenyl** with appropriate substitution, ortho-methyl groups or methylene protons on a substituent might appear as separate signals at low temperature where rotation is slow. As the temperature is increased, rotation becomes faster. At the coalescence temperature (T_c), the two separate signals broaden and merge into a single, time-averaged signal. By determining T_c and the initial peak separation ($\Delta\nu$), the rate constant at coalescence (k_c) can be calculated, which in turn allows for the determination of ΔG^\ddagger .[\[21\]](#)

Applications in Drug Development and Catalysis

The principles of **biphenyl** stereochemistry are not merely academic; they are foundational to modern chemistry.

- **Asymmetric Catalysis:** Axially chiral **biphenyls**, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, a **biphenyl** analogue), are cornerstone ligands in asymmetric catalysis.[\[9\]](#)[\[19\]](#) Their C₂-symmetric, rigid chiral environment is highly effective at inducing enantioselectivity in a vast number of chemical reactions.[\[22\]](#)[\[23\]](#)
- **Drug Design:** Atropisomerism is an increasingly recognized feature in drug molecules.[\[9\]](#) The different atropisomers of a drug can have vastly different pharmacological and toxicological profiles. For example, the drug methaqualone exhibits atropisomerism.[\[9\]](#) Understanding and controlling the stereochemical stability of a **biphenyl**-containing active pharmaceutical ingredient (API) is critical. The process of "chiral switching," where a racemic drug is redeveloped as a single enantiomer, can lead to drugs with improved efficacy, better safety profiles, and reduced off-target effects.[\[24\]](#)

Conclusion

The torsional angle in substituted **biphenyls** is a critical parameter that governs the transition from a conformationally flexible molecule to a configurationally stable, axially chiral entity. The resulting phenomenon of atropisomerism has profound implications, enabling the design of powerful chiral ligands and demanding careful consideration in the development of pharmaceuticals. Through robust synthetic strategies and precise analytical techniques like dynamic NMR and kinetic analysis, researchers can harness and control the unique stereochemistry of **biphenyls** to advance the frontiers of science and medicine.

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